

The Role of I-CBP112 Hydrochloride in Gene Transcription: A Technical Guide

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Compound of Interest

Compound Name: *I-CBP112 hydrochloride*

Cat. No.: *B2515675*

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Introduction

I-CBP112 hydrochloride is a potent and selective small molecule inhibitor of the bromodomains of the CREB-binding protein (CBP) and the E1A binding protein p300, two closely related histone acetyltransferases (HATs) that are critical co-activators of gene transcription.[1] Dysregulation of CBP/p300 activity is implicated in various diseases, including cancer, making them attractive therapeutic targets. This technical guide provides an in-depth overview of the mechanism of action of I-CBP112, its effects on gene transcription, and detailed methodologies for key experimental assays used to characterize its function.

Mechanism of Action

I-CBP112 acts as an acetyl-lysine competitive inhibitor, directly binding to the bromodomains of CBP and p300.[2] This binding prevents the recognition of acetylated lysine residues on histones and other proteins, thereby modulating the recruitment of the CBP/p300 transcriptional machinery to chromatin. Interestingly, while it inhibits the binding of the bromodomain, I-CBP112 has been shown to allosterically activate the HAT domain of p300/CBP, leading to an increase in histone acetylation, particularly at H3K18.[3] This dual activity makes I-CBP112 a unique modulator of gene expression.

Data Presentation

The following tables summarize the key quantitative data related to the activity of **I-CBP112 hydrochloride**.

Table 1: Binding Affinity and Inhibitory Concentrations of I-CBP112

Target	Assay Type	Value	Reference
CBP Bromodomain	Dissociation Constant (Kd)	151 ± 6 nM	[4]
p300 Bromodomain	Dissociation Constant (Kd)	167 ± 8 nM	[4]
CBP Bromodomain	Dissociation Constant (Kd)	0.5 µM	[1]
EP300 Bromodomain	Dissociation Constant (Kd)	0.625 µM	[1]
CBP (AlphaScreen)	IC50	170 nM	[5]
CBP (Displacing Acetylated Histones)	IC50	170 nM	[6]
p300 (ITC)	IC50	625 nM	[4]
LNCaP cell proliferation	IC50	5.5 ± 1.1 µM	[3]

Table 2: Effects of I-CBP112 on Histone Acetylation

Histone Mark	Enzyme	Effect	Fold Change	EC50	Reference
H3K18	p300	Stimulation	~3-fold	~2 µM	[2]
H3K23	p300	Stimulation	Not specified	Not specified	[2]
H3K18	CBP	Stimulation	Not specified	~2 µM	[2]
H4K5	CBP	Stimulation	Not specified	Not specified	[2]

Table 3: Effects of I-CBP112 on Gene Expression in Cancer Cell Lines

Cell Line	Gene(s)	Effect	Treatment Conditions	Reference
MDA-MB-231	ABCC1, ABCC3, ABCC4, ABCC5, ABCC10	Repression	10 μ M I-CBP112 for 72h	[7]
A549, HepG2	ABC Transporters	Repression	10 μ M I-CBP112 for 72h	[8]
Prostate Cancer Cells	KLK3 (PSA), c-Myc	Suppression	Not specified	[8]
Enzalutamide-resistant Prostate Cancer Cells	RPL36, RPL29	Reduction	10 μ M I-CBP112 for 48h	[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of **I-CBP112 hydrochloride**.

Western Blot Analysis of Histone Acetylation

This protocol is designed to assess changes in global histone acetylation levels upon treatment with I-CBP112.

- Cell Culture and Treatment: Plate cells (e.g., LNCaP or KG1a) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of **I-CBP112 hydrochloride** or vehicle control (e.g., DMSO) for a specified duration (e.g., 4-6 hours).[3]
- Histone Extraction:
 - Harvest cells and wash with ice-cold PBS containing 5 mM Sodium Butyrate to inhibit histone deacetylase activity.[10]

- Lyse cells and isolate nuclei.
- Acid-extract histones from the nuclear pellet using 0.2 N HCl overnight at 4°C.[\[10\]](#)
- Centrifuge to pellet debris and collect the supernatant containing histones. Neutralize the acid with 1 M NaOH.
- Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., Bradford or BCA).
- SDS-PAGE and Electrotransfer:
 - Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5-10 minutes.
 - Load equal amounts of protein (e.g., 10-20 µg) onto a 15% SDS-PAGE gel.[\[10\]](#)
 - Run the gel until adequate separation is achieved.
 - Transfer the proteins to a nitrocellulose or PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[\[10\]](#)
 - Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-H3K18ac, Millipore 07-354, 1:1000 dilution) and a loading control (e.g., anti-total Histone H3) overnight at 4°C.[\[11\]](#)
 - Wash the membrane three times with TBST.
 - Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit HRP, 1:5000 dilution) for 1 hour at room temperature.[\[11\]](#)
 - Wash the membrane again three times with TBST.
- Detection and Analysis:

- Detect the signal using an enhanced chemiluminescence (ECL) reagent.
- Capture the image using a chemiluminescence imaging system.
- Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to determine the occupancy of CBP/p300 at specific gene promoters following I-CBP112 treatment.

- Cell Treatment and Cross-linking:
 - Treat cells with I-CBP112 or vehicle control.
 - Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10-15 minutes at room temperature.[\[12\]](#)[\[13\]](#)
 - Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.[\[12\]](#)
- Cell Lysis and Chromatin Shearing:
 - Harvest and wash the cells.
 - Lyse the cells to release the nuclei.
 - Resuspend the nuclei in a shearing buffer and shear the chromatin to an average size of 200-1000 bp using sonication. The optimal sonication conditions should be empirically determined.
- Immunoprecipitation:
 - Pre-clear the chromatin lysate with Protein A/G beads.
 - Incubate the pre-cleared chromatin with an antibody against CBP or p300, or a negative control IgG, overnight at 4°C with rotation.

- Add Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for an additional 2-4 hours.[\[13\]](#)
- Washes and Elution:
 - Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.[\[7\]](#)
 - Elute the protein-DNA complexes from the beads.
- Reverse Cross-linking and DNA Purification:
 - Reverse the formaldehyde cross-links by incubating at 65°C for at least 5 hours in the presence of NaCl.[\[4\]](#)
 - Treat with RNase A and Proteinase K to remove RNA and protein.
 - Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
- Analysis by qPCR:
 - Quantify the amount of immunoprecipitated DNA using quantitative real-time PCR (qPCR) with primers specific for the target gene promoters.
 - Analyze the data using the percent input method.

Cell Viability Assay

This protocol measures the effect of I-CBP112 on cell proliferation and viability.

- Cell Seeding: Seed cells in a 96-well plate at a density of 1×10^4 cells per well and allow them to attach overnight.[\[1\]](#)
- Compound Treatment: Treat the cells with a serial dilution of **I-CBP112 hydrochloride** for a specified period (e.g., 72 hours).[\[1\]](#)
- Viability Assessment (using CCK-8):
 - Add 10 μ L of Cell Counting Kit-8 (CCK-8) reagent to each well.[\[1\]](#)

- Incubate the plate for 1-4 hours at 37°C.[1]
- Measure the absorbance at 450 nm using a microplate reader.[1]
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

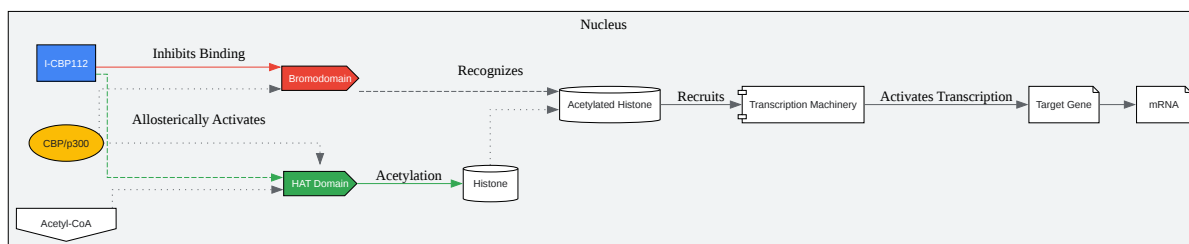
Colony Formation Assay

This assay assesses the long-term effect of I-CBP112 on the ability of single cells to form colonies.

- Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well or 12-well plate.[14]
- Treatment: Treat the cells with I-CBP112 at various concentrations.
- Incubation: Incubate the plates for 7-14 days, allowing colonies to form.[6]
- Fixing and Staining:
 - Gently wash the colonies with PBS.
 - Fix the colonies with methanol or paraformaldehyde.[14]
 - Stain the colonies with crystal violet or Giemsa stain.[6]
- Colony Counting: Count the number of colonies containing at least 50 cells.

Mandatory Visualizations

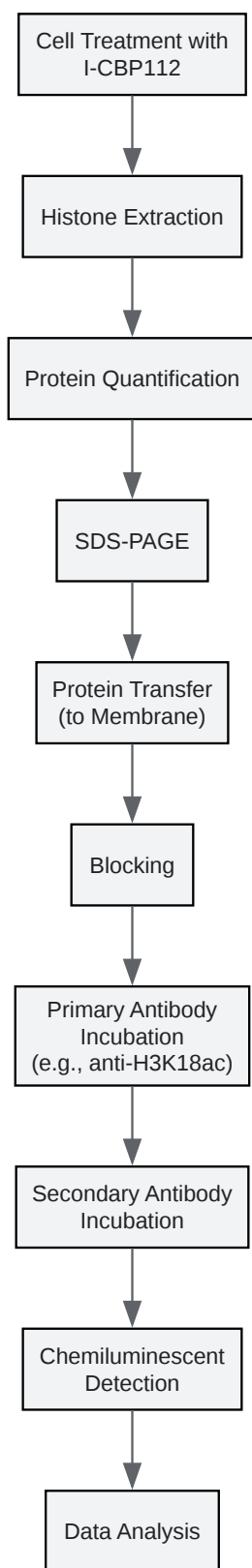
Signaling Pathway of I-CBP112 in Gene Transcription



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Caption: Signaling pathway of I-CBP112 in modulating gene transcription.

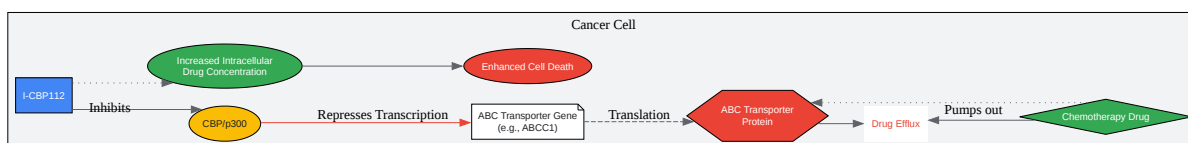
Experimental Workflow for Western Blot Analysis



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Caption: General workflow for Western blot analysis of histone acetylation.

I-CBP112-Mediated Sensitization to Chemotherapy



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Caption: Mechanism of I-CBP112 in sensitizing cancer cells to chemotherapy.

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